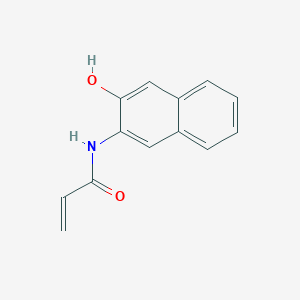

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide, also known as 2-Propenamide, N-(3-hydroxy-2-naphthalenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

- Mitochondrial pH Imaging : A naphthalene-based fluorescent probe, 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium , was synthesized. It exhibits remarkable pH-dependent behavior in the range of 7.60–10.00, with a pKa value near mitochondrial pH. The probe’s large Stokes shift (196 nm) reduces excitation light interference, making it suitable for visualizing mitochondrial pH fluctuations in live cells .

- Crystal Structure Analysis : Crystal structures of related compounds, such as (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , have been investigated. These studies provide insights into molecular conformations, intermolecular interactions, and potential applications in materials science .

- Metal Complexes : Naphthalene derivatives, including (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide , have been used to synthesize metal complexes. These complexes exhibit diverse properties, such as antioxidant activity and fluorescence. Understanding their coordination behavior is crucial for designing functional materials .

- Photoactive Compounds : The synthesis of 2-[(E)-(3-hydroxynaphthalen-2-yl)diazenyl]benzoic acid demonstrates its photoresponsive behavior. Additionally, silver nanoparticles (AgNPs) have been encapsulated with this compound using bovine serum albumin (BSA). These systems have potential applications in photodynamic therapy and antibacterial properties .

Fluorescent Probes and Imaging Agents

Crystallography and Structural Studies

Coordination Chemistry and Complexes

Photoresponsive Systems and Nanoparticles

properties

IUPAC Name |

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-9-5-3-4-6-10(9)8-12(11)15/h2-8,15H,1H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGIABBSIWTCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=CC=CC=C2C=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)

![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)